

# molecular weight and formula of 1,2-diethoxypropane

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## Compound of Interest

Compound Name: 1,2-Diethoxypropane

Cat. No.: B155856

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## In-Depth Technical Guide: 1,2-Diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,2-diethoxypropane**. Due to its classification as a vicinal diether, this compound serves as a significant model for academic research into the reactivity and properties of this functional group.<sup>[1]</sup> This document summarizes its core attributes and presents a generalized experimental workflow for its synthesis and characterization, which can be adapted for similar chemical entities.

## Core Chemical and Physical Properties

**1,2-Diethoxypropane** is an organic compound with the molecular formula  $C_7H_{16}O_2$ .<sup>[1][2][3][4][5][6]</sup> It is also known by synonyms such as Propylene Glycol Diethyl Ether. The key quantitative data for this compound are summarized in the table below.

| Property          | Value  |
|-------------------|--|
| Molecular Formula | C <sub>7</sub> H <sub>16</sub> O <sub>2</sub> [1][2][3][4][5][6] |
| Molecular Weight  | 132.20 g/mol [1][2][3]   |
| Boiling Point     | 124-125 °C[2][4]   |
| Density           | 0.8309 g/cm <sup>3</sup> [2][4]                                  |
| Vapor Pressure    | 19.15 hPa at 20 °C[2][4]   |
| Water Solubility  | 52 g/L at 25 °C[2][6]  |

## Generalized Experimental Protocol: Synthesis and Characterization

While specific, detailed experimental protocols for **1,2-diethoxypropane** are not extensively documented in publicly available literature, a general methodology for its synthesis and characterization can be outlined based on standard organic chemistry practices. The synthesis would typically involve the etherification of 1,2-propanediol.

### 1. Synthesis: Williamson Ether Synthesis Adaptation

- Objective: To synthesize **1,2-diethoxypropane** from 1,2-propanediol and an ethylating agent.
- Materials: 1,2-propanediol, sodium hydride (or another strong base), ethyl iodide (or another ethylating agent), and an anhydrous aprotic solvent (e.g., THF).
- Procedure:
  - 1,2-propanediol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
  - The solution is cooled in an ice bath, and sodium hydride is added portion-wise to deprotonate the hydroxyl groups, forming the corresponding dialkoxide.
  - Ethyl iodide is then added dropwise to the reaction mixture.

- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
- The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure.

## 2. Purification

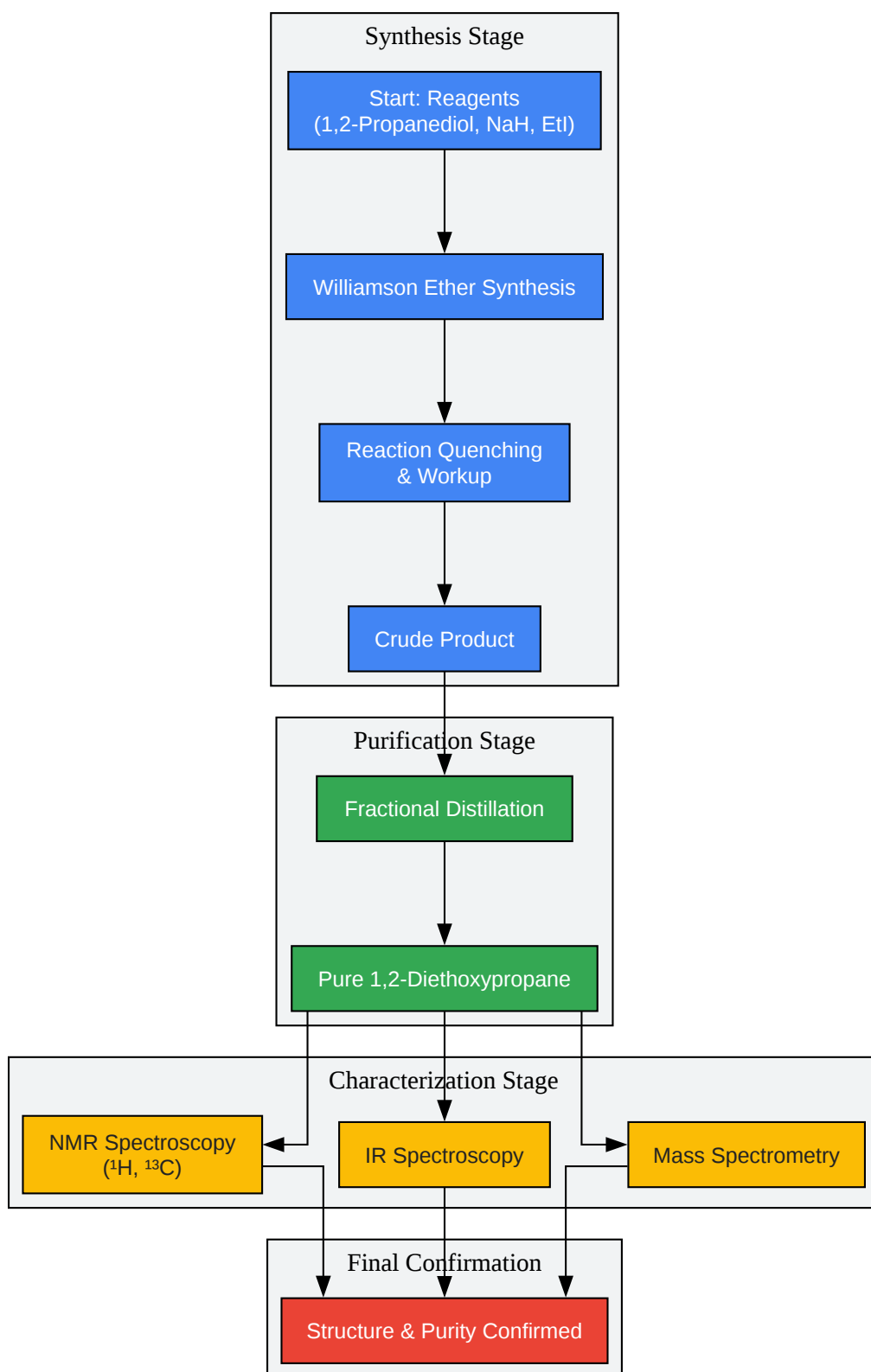
- Objective: To isolate pure **1,2-diethoxypropane** from the crude reaction mixture.
- Method: Fractional distillation is the most common method for purifying liquid products like **1,2-diethoxypropane**. The crude product is heated, and the fraction corresponding to the boiling point of **1,2-diethoxypropane** (124-125 °C) is collected.

## 3. Spectroscopic Characterization

- Objective: To confirm the structure and purity of the synthesized **1,2-diethoxypropane**.
- Techniques:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to confirm the connectivity of atoms and the overall structure of the molecule.
  - Infrared (IR) Spectroscopy: This technique is used to identify the presence of C-O ether linkages and the absence of O-H stretches from the starting material.
  - Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

# Visualized Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the generalized experimental protocol for synthesizing and characterizing **1,2-diethoxypropane**.



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